molecular formula C7H8N2O2 B181270 2,4-Dimethylpyrimidine-5-carboxylic acid CAS No. 74356-36-8

2,4-Dimethylpyrimidine-5-carboxylic acid

Cat. No. B181270
CAS RN: 74356-36-8
M. Wt: 152.15 g/mol
InChI Key: FEFGZJBHDQRFOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethylpyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C7H8N2O2 . It has a molecular weight of 152.15 and is typically found in a powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 2,4-dimethyl-5-pyrimidinecarboxylic acid . The InChI code is 1S/C7H8N2O2/c1-4-6(7(10)11)3-8-5(2)9-4/h3H,1-2H3,(H,10,11) .


Physical And Chemical Properties Analysis

2,4-Dimethylpyrimidine-5-carboxylic acid is a powder with a melting point of 154-156 degrees Celsius . It is stored at room temperature .

Scientific Research Applications

Hybrid Catalysts in Medicinal Chemistry

Hybrid catalysts play a crucial role in the synthesis of pharmacologically relevant structures, such as 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones, which are key precursors for the medicinal and pharmaceutical industries. These compounds have broad synthetic applications and bioavailability, making them valuable in drug development. The use of diversified hybrid catalysts, including organocatalysts, metal catalysts, and green solvents, facilitates the development of lead molecules with potential therapeutic applications (Parmar, Vala, & Patel, 2023).

Agricultural Chemistry: Herbicide Efficacy and Toxicity

Research on 2,4-Dichlorophenoxyacetic acid (2,4-D), a widely used herbicide, focuses on its toxicology and mutagenicity. Studies aim to provide insights into its effects on non-target species and its degradation, contributing to safer agricultural practices and environmental protection (Zuanazzi, Ghisi, & Oliveira, 2020).

Biochemistry: Carboxylic Acids in Metabolic Engineering

The review on carboxylic acids' inhibition effects on microbes underscores their significance in bio-renewable chemical production. Understanding the impact of carboxylic acids on microbial cell membranes and internal pH is vital for engineering robust microbial strains for industrial applications (Jarboe, Royce, & Liu, 2013).

Materials Science: Biomass Conversion

The conversion of plant biomass to valuable chemicals like furan derivatives highlights the role of catalytic processes in sustainable material production. This research addresses the synthesis of monomers, fuels, and functional materials from renewable resources, emphasizing the chemical industry's shift towards non-petroleum-based feedstocks (Chernyshev, Kravchenko, & Ananikov, 2017).

Organic Synthesis: Novel Routes and Applications

The utilization of 5-Hydroxymethylfurfural (HMF) in organic synthesis represents innovative approaches in fine chemical production, using renewable carbon sources. This review showcases the versatility of HMF as a starting material for a wide range of fine chemicals, demonstrating the integration of green chemistry principles in organic synthesis (Fan, Verrier, Queneau, & Popowycz, 2019).

Safety And Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for 2,4-Dimethylpyrimidine-5-carboxylic acid are not available, research in the field of pyrimidines is ongoing, with a focus on developing new pyrimidines as anti-inflammatory agents .

properties

IUPAC Name

2,4-dimethylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-4-6(7(10)11)3-8-5(2)9-4/h3H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFGZJBHDQRFOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424587
Record name 2,4-dimethylpyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethylpyrimidine-5-carboxylic acid

CAS RN

74356-36-8
Record name 2,4-dimethylpyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dimethylpyrimidine-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of potassium hydroxide (67 g, 1.0 mol) in 95% ethanol (300 mL) was added to a solution of ethyl 2,4-dimethyl-5-pyrimidinecarboxate (73 g, 0.40 mol) in 95% ethanol (100 mL) and the mixture was heated under reflux for 5 hrs. Ethanol was evaporated under reduced pressure, and the residue was dissolved in water, and the aqueous solution was acidified with conc. hydrochloric acid. Precipitated solids were collected by filtration, washed with water and dried to give the title compound (36 g, yield 58%).
Quantity
67 g
Type
reactant
Reaction Step One
Quantity
73 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
58%

Synthesis routes and methods II

Procedure details

Intermediate 54 (7.3 g, 40.5 mmol) dissolved in sodium hydroxide solution (4.86 g, 121.6 mmol in 10 ml water) and refluxed. The reaction mixture was cooled to rt and acidified with con HCl to obtain the solid. Solid that obtained was filtered and dried to obtain the title compound quantitatively as an yellow solid. 1H-NMR (δ ppm, DMSO-d6, 400 MHz): 13.5 (bs, 1H), 8.93 (s, 1H), 2.66 (s, 3H), 2.60 (s, 3H).
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.